molecular formula C12H14BrN3O2S B5328370 N-(4-BROMO-3-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-(4-BROMO-3-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5328370
M. Wt: 344.23 g/mol
InChI Key: HQSDMYMCNFJYSP-UHFFFAOYSA-N
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Description

N-(4-BROMO-3-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-3-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . These reactions are usually carried out under mild conditions with good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium or copper, can enhance the efficiency of the reactions . Additionally, the process may include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-3-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like hydrogen gas, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be related to its ability to modulate neurotransmitter systems and ion channels in the central nervous system . The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMO-3-METHYLPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups and its pyrazole ring structure

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S/c1-8-6-10(4-5-11(8)13)15-19(17,18)12-7-16(3)14-9(12)2/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSDMYMCNFJYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CN(N=C2C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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